molecular formula C14H14Cl2N2S2 B13998720 2,2'-Disulfanediylbis(4-chloro-N-methylaniline) CAS No. 63755-10-2

2,2'-Disulfanediylbis(4-chloro-N-methylaniline)

Katalognummer: B13998720
CAS-Nummer: 63755-10-2
Molekulargewicht: 345.3 g/mol
InChI-Schlüssel: SNEONCBJVQANFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline is an organic compound with the molecular formula C14H14Cl2N2S2. This compound is characterized by the presence of two chlorine atoms, a disulfanyl group, and a methylamino group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-methylaniline with sulfur dichloride to form the disulfanyl linkage. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the disulfanyl bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline involves its interaction with specific molecular targets. The disulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline is unique due to its disulfanyl linkage, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific applications where such properties are desired .

Eigenschaften

CAS-Nummer

63755-10-2

Molekularformel

C14H14Cl2N2S2

Molekulargewicht

345.3 g/mol

IUPAC-Name

4-chloro-2-[[5-chloro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline

InChI

InChI=1S/C14H14Cl2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3

InChI-Schlüssel

SNEONCBJVQANFY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.